molecular formula C7H5N3O2 B1591805 [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-83-8

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B1591805
CAS No.: 876379-83-8
M. Wt: 163.13 g/mol
InChI Key: LBKMEMRXNQXYQP-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by a fused triazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid typically involves multicomponent reactions (MCRs) that allow for the construction of the triazolo[1,5-a]pyridine core in a single step. One common method involves the reaction of enaminonitriles with hydrazine hydrate and a suitable carboxylic acid derivative under microwave irradiation[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method offers advantages such as high yields, short reaction times, and mild reaction conditions[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, alkaline conditions.

  • Reduction: LiAlH₄, NaBH₄, anhydrous ether.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, esters.

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid serves as a versatile intermediate for the synthesis of various heterocyclic compounds

Biology: Biologically, this compound has shown promise in various assays, including antibacterial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Medicine: In the medical field, this compound derivatives have been explored for their therapeutic potential. They have been investigated for their use in treating infections, inflammation, and cancer.

Industry: Industrially, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its biological activity against pests and weeds.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyrimidines

  • [1,2,4]Triazolo[1,5-a]pyridines

  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol

Uniqueness: [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its carboxylic acid functional group, which provides additional reactivity and potential for derivatization compared to its analogs. This functional group allows for the formation of esters, amides, and other derivatives, expanding its utility in various applications.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKMEMRXNQXYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593462
Record name [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876379-83-8
Record name [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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